

# chemical structure and properties of NCGC 607

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An In-depth Technical Guide to NCGC00015607

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of NCGC00015607, a significant small molecule in the study of lysosomal storage disorders. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Identifiers**

NCGC00015607, also known as NCGC607, is a salicylic acid derivative. Its chemical identity is established by the following identifiers:



Identifier	Value
IUPAC Name	2-[2-[(4-iodophenyl)amino]-2-oxoethoxy]-N-[2- (methylphenylamino)-2-oxoethyl]-benzamide[1] [2]
CAS Number	1462267-07-7[1][2][3][4]
Molecular Formula	C24H22IN3O4[1][2][3]
SMILES	CN(C(CNC(C1=CC=CC=C1OCC(NC2=CC=C(I) C=C2)=O)=O)C3=CC=CC=C3[1]
InChI	InChI=1S/C24H22IN3O4/c1-28(19-7-3-2-4-8-19)23(30)15-26-24(31)20-9-5-6-10-21(20)32-16-22(29)27-18-13-11-17(25)12-14-18/h2-14H,15-16H2,1H3,(H,26,31)(H,27,29)[1][2]

# **Physicochemical Properties**

The fundamental physicochemical properties of NCGC00015607 are summarized below. This data is crucial for its application in experimental settings.

Property	Value
Molecular Weight	543.4 g/mol [1][3]
Accurate Mass	543.065 Da[2]
Formulation	A crystalline solid[3]
Purity	≥98%[3]
Solubility	DMF: 30 mg/mlDMF:PBS (pH 7.2) (1:3): 0.25 mg/mlDMSO: 25 mg/ml[1]

# **Mechanism of Action and Biological Activity**

NCGC00015607 functions as a small molecule chaperone for the enzyme glucocerebrosidase (GCase). Mutations in the gene encoding GCase are the cause of Gaucher disease and



represent a significant genetic risk factor for Parkinson's disease.[1] NCGC00015607 has demonstrated the ability to rescue the function of mutant GCase.

In cellular models derived from patients with Gaucher disease, specifically induced pluripotent stem cell (iPSC)-derived macrophages, a 3  $\mu$ M concentration of NCGC00015607 has been shown to:

- Restore the protein levels of GCase.[1]
- Promote the translocation of GCase to the lysosome.[1]
- Decrease the accumulation of the glycolipid glucosylceramide within the lysosome.[1]

Furthermore, in iPSC-derived dopaminergic neurons from patients with both Gaucher disease and Parkinsonism, NCGC00015607 increases GCase activity and its localization to the lysosome. This leads to a reduction in both glucosylceramide and glucosylsphingosine levels. [1] Notably, it also rescues the observed decrease in α-synuclein levels in these neurons.[1]

## Signaling Pathway of NCGC00015607 Action



## Endoplasmic Reticulum (ER) Mutant GCase NCGC00015607 (Misfolded) Binding & Chaperoning NCGC00015607-GCase Complex (Correctly Folded) Trafficking to Lysosome Lysosome Active GCase Reduces Catalysis Accumulation Glucosylceramide α-synuclein (Substrate) (Reduced Accumulation) Hydrolysis Ceramide + Glucose (Products)

### Mechanism of Action of NCGC00015607 as a GCase Chaperone

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Caption: NCGC00015607 binds to mutant GCase in the ER, facilitating its proper folding and transport to the lysosome, where it can then catabolize its substrates and reduce  $\alpha$ -synuclein accumulation.



## **Experimental Protocols**

The following outlines the key experimental methodologies as described in the foundational study by Aflaki et al. (2016).[1]

# Cell Culture of iPSC-derived Macrophages and Dopaminergic Neurons

- Source: Induced pluripotent stem cells were generated from fibroblasts of patients with Gaucher disease and Parkinsonism.
- Differentiation to Macrophages: iPSCs were differentiated into macrophages following established protocols.
- Differentiation to Dopaminergic Neurons (iDA): iPSCs were differentiated into dopaminergic neurons.
- Treatment: Cells were treated with 3 µM NCGC00015607 for a specified duration.

## **Measurement of GCase Activity**

- Principle: A fluorogenic substrate for GCase is used to quantify enzyme activity.
- Procedure:
  - Cell lysates are prepared from treated and untreated cells.
  - The lysate is incubated with the fluorogenic GCase substrate.
  - The fluorescence generated is measured using a plate reader.
  - GCase activity is calculated relative to the total protein concentration in the lysate.

# Western Blotting for GCase Protein Levels and $\alpha$ -synuclein

 Principle: Standard Western blotting techniques are used to detect and quantify specific proteins.



#### Procedure:

- Proteins are extracted from cell lysates.
- Proteins are separated by size using SDS-PAGE.
- Proteins are transferred to a membrane.
- $\circ$  The membrane is incubated with primary antibodies specific for GCase and  $\alpha$ -synuclein.
- A secondary antibody conjugated to a detection enzyme is used.
- The signal is visualized and quantified.

### Immunofluorescence for GCase Localization

- Principle: This technique is used to visualize the subcellular localization of GCase.
- Procedure:
  - Cells grown on coverslips are fixed and permeabilized.
  - Cells are incubated with a primary antibody against GCase and a lysosomal marker (e.g., LAMP1).
  - Fluorescently labeled secondary antibodies are used to detect the primary antibodies.
  - Images are acquired using a fluorescence microscope to assess the co-localization of GCase with the lysosomal marker.

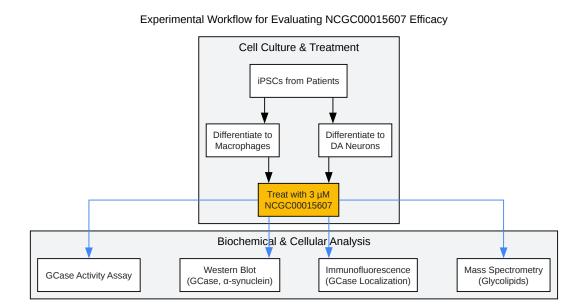
## **Mass Spectrometry for Glycolipid Quantification**

- Principle: Liquid chromatography-mass spectrometry (LC-MS) is employed for the sensitive and specific quantification of glucosylceramide and glucosylsphingosine.
- Procedure:
  - Lipids are extracted from cell lysates.



- The lipid extract is analyzed by LC-MS.
- The levels of glucosylceramide and glucosylsphingosine are determined by comparing their signal intensities to those of known standards.

## **Experimental Workflow**



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Caption: Workflow for assessing NCGC00015607's effects on patient-derived cells.

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